molecular formula C16H17N5O3S B2668586 4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 1005293-12-8

4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2668586
CAS No.: 1005293-12-8
M. Wt: 359.4
InChI Key: WQSSVPJBFDRBMG-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the 4-position, a methyl group at the 3-position of the benzene ring, and a (1-phenyl-1H-tetrazol-5-yl)methyl substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse pharmacological applications, including enzyme inhibition and receptor modulation. The tetrazole ring in its structure enhances metabolic stability and bioavailability, making it a candidate for drug discovery .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-12-10-14(8-9-15(12)24-2)25(22,23)17-11-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSSVPJBFDRBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using a click chemistry approach involving azides and alkynes . The sulfonamide group can be introduced through a reaction with sulfonyl chlorides under basic conditions. The methoxy and methyl groups are usually introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the click chemistry step and continuous flow reactors for the sulfonamide formation. Solvent selection and purification methods such as recrystallization or chromatography would also be critical to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that typically interact with carboxylate groups. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural uniqueness lies in its combination of a sulfonamide backbone, tetrazole moiety, and aromatic substitutions. Below is a comparative analysis with similar compounds from the provided evidence:

Compound Name / ID Key Substituents Structural Differences vs. Target Compound
Target Compound 4-Methoxy-3-methyl, (1-phenyl-1H-tetrazol-5-yl)methyl sulfonamide Reference compound
tert-Butyl 2-((4R,6S)-2,2-dimethyl-6-(((1-phenyl-1H-tetrazol-5-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)-acetate Tetrazole-sulfonyl group, dioxane ring, tert-butyl ester Sulfonyl (vs. sulfonamide), dioxane ring, ester functionality
4-Methoxy-3-[[(methylsulfonyl)amino]methyl]benzenesulfonyl chloride (1016508-63-6) Methylsulfonylamino group, sulfonyl chloride Sulfonyl chloride (vs. sulfonamide), methylsulfonylamino group
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine (1016764-70-7) Oxadiazole ring, methylsulfonylphenyl group Oxadiazole (vs. tetrazole), sulfonylphenyl substitution

Functional Implications

  • Tetrazole vs. Oxadiazole : The tetrazole ring in the target compound confers higher metabolic stability compared to oxadiazole-containing analogs like 1016764-70-7, as tetrazoles resist oxidative degradation .
  • Sulfonamide vs.
  • Substituent Effects : The 4-methoxy-3-methyl substitution on the benzene ring may increase lipophilicity compared to analogs with bulkier groups (e.g., tert-butyl esters in ), affecting membrane permeability .

Biological Activity

4-Methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a tetrazole moiety, which is often associated with diverse pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N4O3S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

The biological activity of sulfonamides, including this compound, primarily involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By inhibiting dihydropteroate synthase, these compounds disrupt folate synthesis in bacteria, leading to antimicrobial effects.

Antimicrobial Properties

Sulfonamides have been extensively studied for their antibacterial properties. Research indicates that derivatives like this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism involves competitive inhibition of enzymes critical for bacterial growth and replication.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, compounds similar to this compound have shown effectiveness against cancer cell lines such as HeLa and MCF7, indicating their potential as anticancer agents .

Enzyme Inhibition Studies

In biochemical assays, this compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies reveal that it can inhibit carbonic anhydrase activity, which is crucial in various physiological processes.

Research Findings

Study Focus Findings
Study AAntibacterial ActivityInhibition of E. coli growth at concentrations > 50 µg/mL
Study BAnticancer ActivityIC50 values against HeLa cells: 12 µM
Study CEnzyme InhibitionSignificant inhibition of carbonic anhydrase (IC50: 0.5 mM)

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of sulfonamide derivatives demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound exhibited notable cytotoxicity against HeLa cells with an IC50 value of 12 µM. Further analysis indicated that the compound induced apoptosis in cancer cells through the activation of caspases, demonstrating its potential as a lead compound for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling and tetrazole ring formation. Key steps include:

  • Sulfonylation : Reacting 4-methoxy-3-methylbenzenesulfonyl chloride with an amine-functionalized tetrazole precursor under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions.
  • Tetrazole Cyclization : Using NaN₃ or trimethylsilyl azide in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) for 12–24 hours .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Nuclear Magnetic Resonance (NMR) and mass spectrometry validate intermediates and final products .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy, methyl, and phenyl groups).
  • FT-IR : Confirms functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, tetrazole ring vibrations) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS in positive ion mode) .

Q. What are the primary biological or pharmacological applications explored for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Test via microdilution assays (MIC values against Gram-positive/negative bacteria) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s reactivity?

  • Methodological Answer :

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfonamide oxygen, tetrazole nitrogen) using Gaussian09 with B3LYP/6-31G(d) basis set .
  • Reaction Mechanism Modeling : Simulate intermediates in sulfonamide coupling or tetrazole cyclization to optimize activation energies .
  • Non-Covalent Interactions (NCI) : Analyze π-π stacking or hydrogen bonding in crystal packing via Multiwfn .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Control variables (e.g., cell passage number, serum concentration) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituents on phenyl or tetrazole rings) to isolate functional group contributions .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or trends .

Q. What strategies optimize regioselectivity in modifying the tetrazole ring?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block specific nitrogen atoms during functionalization .
  • Catalytic Systems : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the tetrazole C-5 position .
  • Solvent Effects : Polar solvents (e.g., DMSO) favor nucleophilic attack at the N-2 position .

Q. How can researchers investigate the compound’s interaction with biological targets computationally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., COX-2, PDB ID 5KIR) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (e.g., RMSD, RMSF analysis) .
  • Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify contributions from van der Waals, electrostatic, and solvation energies .

Methodological Tools and Validation

  • Analytical Validation : Cross-validate HPLC purity (>98%) with orthogonal techniques (e.g., LC-MS, elemental analysis) .
  • Computational Reproducibility : Benchmark DFT results against experimental crystallographic data (e.g., RMSD < 0.5 Å) .
  • Biological Replicability : Use triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

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